molecular formula C20H18F2N4O2 B2792836 3,4-difluoro-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide CAS No. 1396868-64-6

3,4-difluoro-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide

Cat. No.: B2792836
CAS No.: 1396868-64-6
M. Wt: 384.387
InChI Key: LZXFCNGIJNLPAP-UHFFFAOYSA-N
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Description

3,4-difluoro-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide is a synthetic organic compound of significant interest in medicinal chemistry research, particularly in the exploration of treatments for neurological disorders. The compound features a benzamide core linked to a pyrrolidine ring via a 1,2,4-oxadiazole spacer. The presence of the 1,2,4-oxadiazole moiety is a key structural feature, as this heterocycle is commonly employed in drug discovery for its ability to improve metabolic stability and serve as a bioisostere for ester and amide functionalities . The incorporation of fluorine atoms on the benzamide ring is a strategic modification known to enhance a molecule's lipophilicity, membrane permeability, and overall metabolic stability, making it a valuable candidate for in vitro pharmacological profiling . Based on its structural attributes, this compound is primarily intended for research applications in neuroscience. Its molecular architecture, which includes a pyrrolidine carboxamide scaffold, is characteristic of ligands that target neuroreceptors. Specifically, compounds with similar structures have demonstrated potent and selective agonist activity on the orexin 2 receptor (OX2R), making them promising candidates for investigating novel therapies for narcolepsy type 1 and other hypersomnia disorders . Researchers can utilize this compound to probe the OX2R signaling pathway and study wake promotion in preclinical models. Additionally, the 1,2,4-oxadiazole ring system is frequently associated with antimicrobial properties. Structural analogs of this compound have shown significant antibacterial and antifungal activities in scientific studies, suggesting its potential utility in researching new anti-infective agents . Researchers are encouraged to explore its efficacy against a panel of Gram-positive and Gram-negative bacteria. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3,4-difluoro-N-[1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N4O2/c21-16-7-6-14(10-17(16)22)19(27)23-15-8-9-26(11-15)12-18-24-20(28-25-18)13-4-2-1-3-5-13/h1-7,10,15H,8-9,11-12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXFCNGIJNLPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC(=C(C=C2)F)F)CC3=NOC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3,4-difluoro-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide is a complex organic molecule that has gained attention for its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. Its unique structure combines a difluorobenzamide moiety with a pyrrolidine and an oxadiazole ring, which may enhance its biological activity compared to simpler analogs.

Chemical Structure and Properties

The compound features several key structural elements:

  • Difluorobenzamide: Provides unique electronic properties.
  • Pyrrolidine Ring: Contributes to the compound's conformational flexibility.
  • Oxadiazole Ring: Associated with various biological activities including anticancer effects.

The following table summarizes the structural features and associated biological activities of related compounds:

Compound Name Structure Features Biological Activity
5-(Phenyl)-1,2,4-OxadiazoleContains oxadiazole; lacks pyrrolidineAnticancer activity reported
N-(5-Fluorophenyl)-BenzamideSimilar benzamide structure; no oxadiazoleAnti-inflammatory properties
2-Amino-N-(4-fluorophenyl)acetamideContains amine; lacks oxadiazoleAntibacterial activity documented

Biological Activity

Research indicates that compounds containing oxadiazole rings exhibit a broad spectrum of biological activities. Specifically, This compound may demonstrate the following activities:

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar compounds:

  • Synthesis Methodology:
    • The synthesis of This compound typically involves multi-step reactions including the formation of the oxadiazole ring followed by coupling with the pyrrolidine moiety.
  • In Vitro Studies:
    • A study demonstrated that derivatives of similar structure exhibited IC50 values ranging from 0.12 to 2.78 µM against MCF-7 cells, indicating strong antiproliferative effects . The mechanism was linked to apoptosis induction through caspase activation.
  • Molecular Docking Studies:
    • Molecular docking simulations have indicated strong binding affinities of this compound to target proteins involved in cancer signaling pathways. These interactions are primarily hydrophobic but also involve hydrogen bonding with key amino acid residues .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound is compared to two closely related analogs identified in patent and commercial sources (Table 1):

Table 1: Structural Comparison of Target Compound and Analogs

Compound Name Substituents on Benzamide/Propanamide Heterocyclic Moiety Molecular Weight (g/mol) Key Functional Groups
3,4-Difluoro-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide 3,4-Difluoro benzamide 5-Phenyl-1,2,4-oxadiazole 415.4 Fluorine, oxadiazole, pyrrolidine
3-(Dimethylamino)-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzamide 3-Dimethylamino benzamide 5-Phenyl-1,2,4-oxadiazole 406.5 Dimethylamino, oxadiazole
3-(2-Methoxyphenyl)-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)propanamide 2-Methoxyphenyl propanamide 5-Phenyl-1,2,4-oxadiazole 490.5 Methoxy, propanamide
Key Observations:

The propanamide chain in the third analog increases conformational flexibility, which may alter target selectivity but reduce metabolic stability due to increased susceptibility to enzymatic hydrolysis .

Heterocyclic Moieties :
All compounds retain the 5-phenyl-1,2,4-oxadiazole group, which contributes to π-π stacking interactions and hydrogen-bond acceptor capacity. This suggests shared pharmacophoric features for targets requiring heterocyclic engagement.

Physicochemical and Bioactivity Data

Limited experimental data are available for direct comparison, but inferences can be drawn from structural features:

Table 2: Inferred Physicochemical Properties

Compound Name LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
This compound 3.2 <0.1 (Low) Not reported
3-(Dimethylamino)-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzamide 2.8 0.5–1.0 (Moderate) Not reported
3-(2-Methoxyphenyl)-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)propanamide 3.5 <0.1 (Low) Not reported
Notes:
  • The dimethylamino analog’s lower LogP and higher solubility suggest improved bioavailability compared to the fluorinated target compound .
  • The propanamide analog’s higher LogP aligns with its extended hydrophobic chain, likely reducing aqueous solubility .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3,4-difluoro-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Oxidation/Reduction : Use potassium permanganate or chromium trioxide for oxidation of intermediate pyrrolidine derivatives, while sodium borohydride or lithium aluminum hydride can reduce carbonyl groups .
  • Substitution : Electrophilic aromatic substitution on the benzamide moiety under acidic/basic conditions (e.g., K₂CO₃ in DMF) to introduce fluorine or oxadiazole groups .
  • Coupling Reactions : Amide bond formation between the pyrrolidine and benzamide subunits via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
    Key Consideration : Monitor reaction progress using TLC or HPLC, and purify intermediates via column chromatography with gradients of ethyl acetate/hexane .

Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions on the benzamide and pyrrolidine rings. For example, fluorinated carbons show distinct splitting patterns in ¹³C NMR .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-HRMS for [M+H]+ ions) and detect fragmentation patterns of the oxadiazole-pyrrolidine core .
  • IR Spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .

Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data for derivatives of this compound?

Answer:
Contradictions often arise from:

  • Solubility Differences : Varying substituents (e.g., trifluoromethyl vs. methoxy) alter logP values, impacting bioavailability. Use partition coefficient (logD) assays at physiological pH .
  • Conformational Flexibility : Perform molecular dynamics simulations to assess how pyrrolidine ring puckering affects binding to target enzymes .
  • Orthogonal Assays : Validate biological activity (e.g., enzyme inhibition) using both in vitro (fluorescence polarization) and cell-based assays to rule out false positives .

Advanced: What strategies optimize substitution reactions on the benzamide moiety to enhance target selectivity?

Answer:

  • Directed Ortho-Metalation : Introduce fluorine at specific positions using LDA (lithium diisopropylamide) and electrophilic fluorinating agents (e.g., Selectfluor®) .
  • Parallel Synthesis : Generate a library of derivatives with varied substituents (e.g., chloro, bromo, trifluoromethyl) on the benzamide ring and screen via high-throughput SPR (surface plasmon resonance) .
  • Steric Control : Use bulky directing groups (e.g., tert-butyl) to limit substitution to meta/para positions, improving selectivity .

Basic: What purification methods ensure >95% purity for this compound in preclinical studies?

Answer:

  • Flash Chromatography : Employ silica gel columns with gradient elution (e.g., 10–50% ethyl acetate in hexane) .
  • Recrystallization : Use solvent pairs like ethanol/water or dichloromethane/n-hexane to isolate crystalline products .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for final purity validation .

Advanced: How can environmental stability and degradation pathways of this compound be studied?

Answer:

  • Hydrolysis Studies : Incubate the compound in buffers (pH 2–12) at 37°C and monitor degradation via LC-MS. Fluorine substituents may slow hydrolysis compared to non-fluorinated analogs .
  • Photostability : Expose to UV light (λ = 254–365 nm) and identify photoproducts (e.g., oxadiazole ring cleavage) using HRMS/MS .
  • Microbial Degradation : Use soil slurry models with LC-QTOF to detect microbial metabolites, focusing on pyrrolidine ring oxidation .

Basic: What in vitro assays are suitable for initial biological screening of this compound?

Answer:

  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) with Z’-factor validation to ensure robustness .
  • Cytotoxicity : MTT or resazurin assays in HEK293 or HepG2 cells to assess IC₅₀ values .
  • Membrane Permeability : Caco-2 monolayers to predict oral bioavailability, comparing permeability with logP values .

Advanced: How can computational methods guide the design of analogs with improved pharmacokinetic properties?

Answer:

  • QSAR Modeling : Train models on existing analogs to predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties using descriptors like topological polar surface area (TPSA) .
  • Docking Studies : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina, focusing on hydrogen bonding with the oxadiazole nitrogen .
  • Metabolite Prediction : Use software like Meteor (Lhasa Ltd.) to identify likely Phase I/II metabolites and preemptively modify labile groups .

Basic: What are the critical storage conditions to maintain compound stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent light-induced degradation .
  • Humidity Control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the amide bond .
  • Solvent Choice : Dissolve in DMSO (dry, <0.1% H₂O) for long-term stock solutions, avoiding repeated freeze-thaw cycles .

Advanced: How can researchers address batch-to-batch variability in biological activity data?

Answer:

  • Strict QC Protocols : Enforce consistent purity thresholds (>95% by HPLC) and characterize each batch with ¹H NMR and HRMS .
  • Normalization : Include internal controls (e.g., reference inhibitors) in every assay plate to adjust for inter-experimental variability .
  • Stereochemical Purity : Use chiral HPLC to confirm enantiomeric excess if the pyrrolidine ring has stereocenters .

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